4-[(Ethylsulfanyl)methyl]benzoic acid
Overview
Description
4-[(Ethylsulfanyl)methyl]benzoic acid is an organic compound with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol . It is characterized by the presence of a benzoic acid moiety substituted with an ethylsulfanyl group at the para position. This compound is used in various fields of research, including organic synthesis and medicinal chemistry.
Scientific Research Applications
4-[(Ethylsulfanyl)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ethylsulfanyl)methyl]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(bromomethyl)benzoic acid.
Substitution Reaction: The bromine atom in 4-(bromomethyl)benzoic acid is substituted with an ethylsulfanyl group using sodium ethylthiolate (NaSEt) as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(Ethylsulfanyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium ethylthiolate (NaSEt), dimethylformamide (DMF)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted benzoic acids
Mechanism of Action
The mechanism of action of 4-[(Ethylsulfanyl)methyl]benzoic acid involves its interaction with specific molecular targets. The ethylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can modulate enzyme activity, disrupt metabolic pathways, and induce cellular responses. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Methylsulfanyl)methyl]benzoic acid
- 4-[(Propylsulfanyl)methyl]benzoic acid
- 4-[(Butylsulfanyl)methyl]benzoic acid
Uniqueness
4-[(Ethylsulfanyl)methyl]benzoic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties. Compared to its analogs with different alkyl chain lengths, the ethylsulfanyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
4-(ethylsulfanylmethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZWKXQRFALHHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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